molecular formula C14H13NO2 B12660316 Benzamide, 2-hydroxy-N-(3-methylphenyl)- CAS No. 7133-57-5

Benzamide, 2-hydroxy-N-(3-methylphenyl)-

Cat. No.: B12660316
CAS No.: 7133-57-5
M. Wt: 227.26 g/mol
InChI Key: MRVOFXWTGKUCRX-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(m-tolyl)benzamide is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with a meta-tolyl group and the benzene ring is hydroxylated at the ortho position relative to the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(m-tolyl)benzamide typically involves the condensation of 2-hydroxybenzoic acid (salicylic acid) with m-toluidine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include heating the mixture to reflux temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxy-N-(m-tolyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(m-tolyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It has been investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(m-tolyl)benzamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The hydroxyl and amide groups can form hydrogen bonds with target molecules, while the aromatic ring can participate in π-π interactions, enhancing its binding affinity.

Comparison with Similar Compounds

2-Hydroxy-N-(m-tolyl)benzamide can be compared with other benzamide derivatives, such as:

    2-Hydroxy-N-phenylbenzamide: Lacks the methyl group on the aromatic ring, which may affect its binding properties and reactivity.

    N-(m-tolyl)benzamide: Lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds.

    2-Hydroxy-N-(p-tolyl)benzamide: The methyl group is in the para position, which may influence its steric and electronic properties.

The presence of both the hydroxyl and m-tolyl groups in 2-Hydroxy-N-(m-tolyl)benzamide makes it unique, providing a balance of hydrophilic and hydrophobic characteristics that can enhance its versatility in various applications.

Properties

CAS No.

7133-57-5

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-hydroxy-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C14H13NO2/c1-10-5-4-6-11(9-10)15-14(17)12-7-2-3-8-13(12)16/h2-9,16H,1H3,(H,15,17)

InChI Key

MRVOFXWTGKUCRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2O

Origin of Product

United States

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